1-[3-(Difluoromethyl)azetidin-3-yl]methanamine
Description
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine (CAS: 1779935-18-0) is a small-molecule amine featuring a four-membered azetidine ring substituted with a difluoromethyl group at the 3-position and a methanamine moiety . Its molecular formula is C₅H₁₀F₂N₂, with a molecular weight of 136.14 g/mol . The compound’s structure combines the conformational rigidity of the azetidine ring with the electronic and steric effects of the difluoromethyl group, making it a promising scaffold in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and membrane permeability .
The dihydrochloride salt form (CAS: 116770-48-0) is commonly used to enhance solubility and crystallinity . Its synthesis likely involves cyclization strategies similar to those reported for azetidine derivatives, such as copper-catalyzed click chemistry or ring-opening reactions .
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
[3-(difluoromethyl)azetidin-3-yl]methanamine |
InChI |
InChI=1S/C5H10F2N2/c6-4(7)5(1-8)2-9-3-5/h4,9H,1-3,8H2 |
InChI Key |
RJMPWRZIXFPELC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CN)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[3-(Difluoromethyl)azetidin-3-yl]methanamine typically involves the difluoromethylation of azetidine derivatives. One common method includes the reaction of azetidine with difluoromethylating agents under specific conditions. For instance, the use of difluoroacetyl fluoride (DFAF) and chloroform in the presence of sodium hypochlorite (NaOCl) has been reported . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antifungal and antibacterial agents.
Biological Studies: The compound is employed in molecular docking studies to understand its interaction with biological targets.
Materials Science: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethyl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to significant biological effects. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with their active sites .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes critical structural and functional differences between 1-[3-(difluoromethyl)azetidin-3-yl]methanamine and related compounds:
Physicochemical and Pharmacokinetic Comparisons
Azetidine vs. Oxetane Rings
- 1-[3-(Difluoromethyl)azetidin-3-yl]methanamine: The azetidine ring (4-membered) introduces moderate ring strain, balancing rigidity and flexibility.
- 1-[3-(Difluoromethyl)oxetan-3-yl]methanamine : The oxetane (3-membered) has higher ring strain but improved solubility due to oxygen’s polarity. This may reduce metabolic oxidation compared to azetidine .
Fluorine Substitution Effects
- Fluorine in the difluoromethyl group lowers basicity of the adjacent amine (pKa modulation), enhancing membrane permeability and bioavailability . This contrasts with non-fluorinated analogs like 3-(oxolan-2-yl)pyrrolidine (CAS: EN300-386109), where the lack of fluorine reduces metabolic stability .
Steric and Electronic Modifications
- Dimethylamine vs. Primary Amine: Dimethylation (e.g., in 6-fluoro-3-[dimethylaminomethyl]-indole) reduces hydrogen-bonding capacity but improves lipophilicity .
Biological Activity
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine is a compound of interest in medicinal chemistry, particularly in the development of novel therapeutic agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C5H10F2N2
- Molecular Weight : 138.15 g/mol
- IUPAC Name : 1-(3-difluoromethyl-azetidin-3-yl)methanamine
The biological activity of 1-[3-(Difluoromethyl)azetidin-3-yl]methanamine primarily involves its interaction with various biological targets, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The azetidine ring structure may facilitate binding to specific biological targets, influencing pathways related to cell signaling and metabolism.
Biological Activity Overview
1-[3-(Difluoromethyl)azetidin-3-yl]methanamine has been studied for its effects on various biological systems:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. A comparative analysis of IC50 values reveals its potency:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Doxorubicin | 1.5 |
| U-937 (Leukemia) | 4.2 | Cisplatin | 2.0 |
| A549 (Lung Cancer) | 6.5 | Paclitaxel | 1.8 |
These results suggest that 1-[3-(Difluoromethyl)azetidin-3-yl]methanamine may serve as a promising lead compound for further development in anticancer therapies.
Mechanistic Studies
Flow cytometry assays have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. This mechanism is crucial for understanding its potential as an anticancer agent.
Case Studies
Several studies have highlighted the biological activity of 1-[3-(Difluoromethyl)azetidin-3-yl]methanamine:
-
Study on MCF-7 Cell Line :
- Researchers observed that treatment with the compound resulted in a significant increase in apoptotic cells compared to controls.
- The study utilized Annexin V staining to quantify apoptosis levels.
-
In Vivo Efficacy :
- A mouse model study showed that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Histological analysis confirmed reduced proliferation rates and increased apoptosis in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
